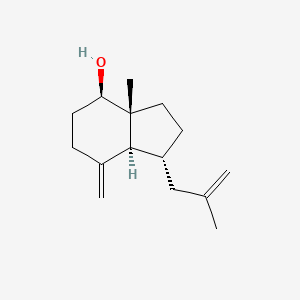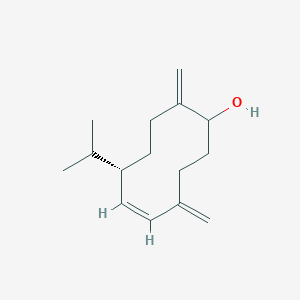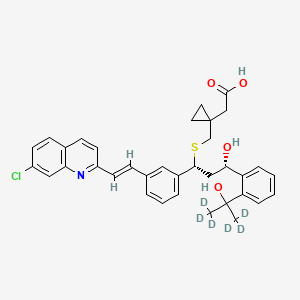
JWH 073 4-hydroxyindole metabolite-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 073 4-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 4-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
科学的研究の応用
Metabolite Identification and Quantification : JWH 073 4-hydroxyindole metabolite-d7 is a crucial marker in the identification and quantification of JWH-018 and JWH-073 metabolites in human urine. Chimalakonda et al. (2011) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method incorporating deuterium-labeled internal standards for rapid resolution and sensitive detection of these metabolites, which are significant in forensic toxicology and drug testing scenarios (Chimalakonda et al., 2011).
Biomarker Identification : Research by Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018 and JWH-073, in urine specimens. This metabolite could potentially be used as a common biomarker for the qualitative and quantitative analysis of these synthetic cannabinoids (Lovett et al., 2013).
Forensic Analysis : A study by Jang et al. (2013) focused on the monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases, emphasizing the importance of these metabolites, including the 4-hydroxyindole derivative, in forensic investigations related to synthetic cannabinoid use (Jang et al., 2013).
In Vitro Metabolite Analysis : Gambaro et al. (2014) investigated the in vitro incubation with human liver microsomes of JWH-018 and JWH-073 to identify principal metabolites, including the 4-hydroxyindole derivatives. Their findings aid in understanding the metabolic pathways and detecting synthetic cannabinoid abusers (Gambaro et al., 2014).
Development of Analytical Methods : Paul and Bosy (2015) developed a sensitive method for the simultaneous detection and quantification of JWH-018 and JWH-073 carboxylic acid and hydroxy metabolites in urine. This is vital for forensic analysis and understanding the pharmacokinetics of these substances (Paul & Bosy, 2015).
Hydroxyl-Position Determination : The study by Kusano et al. (2016) focused on the mass spectrometric differentiation of hydroxyindole metabolite isomers of JWH-018, which is critical for precise forensic and toxicological investigations (Kusano et al., 2016).
Metabolite Binding and Agonist Activity : Rajasekaran et al. (2013) explored how monohydroxylated metabolites of JWH-018 and JWH-073, including the 4-hydroxyindole derivatives, retain high affinity and activity at cannabinoid type-2 receptors, contributing to their psychoactive and potentially toxic effects (Rajasekaran et al., 2013).
特性
製品名 |
JWH 073 4-hydroxyindole metabolite-d7 |
|---|---|
分子式 |
C23H14D7NO2 |
分子量 |
350.5 |
IUPAC名 |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |
InChIキー |
DKIVMJXJKHHIRO-NCKGIQLSSA-N |
SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
同義語 |
(1-butyl-(2,2,3,3,4,4,4-d7)-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B1159717.png)